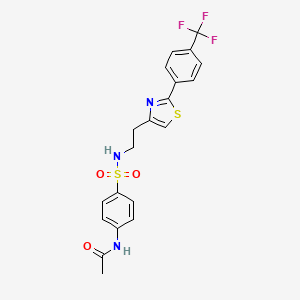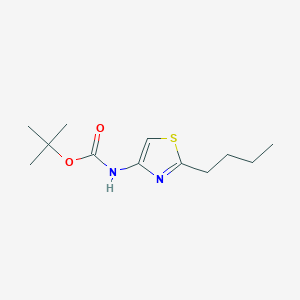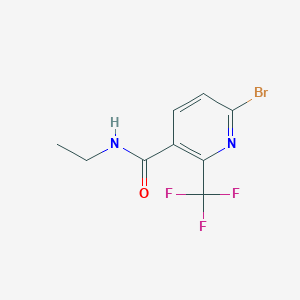
N-(4-(N-(2-(2-(4-(trifluorométhyl)phényl)thiazol-4-yl)éthyl)sulfamoyl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its trifluoromethylphenyl group, thiazole ring, and sulfonamide linkage
Applications De Recherche Scientifique
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide finds applications in multiple scientific domains:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Potential use as a bioactive molecule in the study of cellular pathways.
Medicine: : Exploration as a drug candidate for various therapeutic areas, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: : Possible applications in the development of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids . The specific interaction of this compound with its targets would depend on the nature and position of its substituents .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Thiazole derivatives are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in the biochemical pathways.
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include the development of more efficient synthesis methods, detailed characterization of its properties, and exploration of its potential uses in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically begins with the preparation of intermediate compounds that are gradually assembled through a series of organic reactions. Key steps often include:
Formation of the thiazole ring: : Typically involves the cyclization of a precursor compound with sulfur and a halogenated ketone or aldehyde.
Coupling with the trifluoromethylphenyl group: : This step often employs palladium-catalyzed cross-coupling reactions.
Attachment of the sulfonamide group: : Generally achieved through a nucleophilic substitution reaction with a sulfonyl chloride derivative.
Acetamide formation: : Usually involves the reaction of an amine with acetic anhydride under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing these synthetic steps for scalability, efficiency, and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, might be employed to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Hydrogenation or electron addition reactions.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: : Utilizing nucleophiles like amines, thiols, or halides under basic conditions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Comparaison Avec Des Composés Similaires
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of a trifluoromethyl group, thiazole ring, and sulfonamide linkage. Similar compounds include:
N-(4-(N-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide: : Lacks the additional ethyl spacer.
4-(Trifluoromethyl)phenyl thiazole derivatives: : With variations in the side chains and functional groups.
Sulfonamide-based compounds: : Featuring different aromatic groups and linkages.
Conclusion
N-(4-(N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide stands out for its complex structure and versatile applications in scientific research, chemistry, biology, medicine, and industry. Its unique composition and reactivity make it an intriguing subject for further exploration.
Got more compounds or topics in mind? Let’s keep exploring!
Propriétés
IUPAC Name |
N-[4-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S2/c1-13(27)25-16-6-8-18(9-7-16)31(28,29)24-11-10-17-12-30-19(26-17)14-2-4-15(5-3-14)20(21,22)23/h2-9,12,24H,10-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKYTLMALYCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2518579.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![N-(1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)


